molecular formula C₁₄H₁₈ClNO₃ B1144589 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide CAS No. 1638785-15-5

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

Cat. No.: B1144589
CAS No.: 1638785-15-5
M. Wt: 283.75
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a methoxy and dimethylpropanamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide typically involves a multi-step process that includes the formation of intermediate compounds. One common synthetic route begins with the acylation of a phenyl ring using chloroacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of a chloroacetyl-substituted phenyl intermediate. Subsequently, this intermediate undergoes a reaction with N-methoxy-N,2-dimethylpropanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, yield, and purity. Industrial methods may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is primarily based on its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can inhibit or activate enzymatic functions, depending on the target and the context of the reaction. The compound’s methoxy and dimethylpropanamide moieties may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylacetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylbutanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpentanamide: Similar structure but with a pentanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for targeted covalent interactions with nucleophilic sites, while the methoxy and dimethylpropanamide moieties enhance its solubility and binding properties. These features make it a valuable compound for diverse scientific applications and a subject of ongoing research .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)phenyl]-N-methoxy-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(2,13(18)16(3)19-4)11-7-5-10(6-8-11)12(17)9-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIZIJGDTZSDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCl)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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